molecular formula C16H22N4O6S B2925220 N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-23-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2925220
CAS No.: 1021059-23-3
M. Wt: 398.43
InChI Key: XTWQHTIANMRJJL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H22N4O6S and its molecular weight is 398.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O6S/c1-18-14-11(15(22)19(2)16(18)23)8-12(20(14)5-6-26-3)13(21)17-10-4-7-27(24,25)9-10/h8,10H,4-7,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQHTIANMRJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3CCS(=O)(=O)C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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